6H-1,4-Diazepine-2,3-dicarbonitrile chemical structure and properties
6H-1,4-Diazepine-2,3-dicarbonitrile chemical structure and properties
The following technical guide details the structural chemistry, synthesis, and applications of 6H-1,4-Diazepine-2,3-dicarbonitrile, with a specific focus on its role as a high-value intermediate in heterocyclic chemistry and materials science.
Chemical Class: Heterocyclic Dinitrile | Primary Application: Porphyrazine Synthesis & Optical Materials[1]
Part 1: Executive Technical Summary
6H-1,4-Diazepine-2,3-dicarbonitrile (and its 5,7-disubstituted derivatives) represents a critical class of seven-membered heterocyclic compounds derived from diaminomaleodinitrile (DAMN) . Unlike the pharmacologically ubiquitous 1,4-benzodiazepines (e.g., diazepam), this specific scaffold is defined by the presence of two vicinal nitrile groups at the 2 and 3 positions and a 6H-methylene bridge.
Its primary utility lies in its electronic amphotericity: the electron-withdrawing nitrile groups make it an excellent precursor for Linstead macrocyclization , yielding diazepine-annulated porphyrazines (tetraazaporphyrins). These macrocycles are currently under intense investigation as photosensitizers for Photodynamic Therapy (PDT) and as non-linear optical materials.
Key Physicochemical Parameters
| Property | Data (Typical for 5,7-Dimethyl derivative) |
| CAS Number | 51802-55-2 (5,7-dimethyl analog) |
| Molecular Formula | C₉H₈N₄ (5,7-dimethyl) |
| Molecular Weight | 172.19 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | ~193–195 °C (varies by substitution) |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), Ethanol |
| Fluorescence | Emits at ~625–710 nm (morphology dependent) |
Part 2: Structural & Electronic Analysis
Conformational Dynamics
The 6H-1,4-diazepine ring is non-planar. X-ray crystallographic studies reveal that the ring predominantly adopts a boat conformation .
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The Hull: Formed by N1, C2, C3, and N4.
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The Prow/Stern: The C5-C6-C7 segment and the nitrile groups lift out of the plane.
-
Steric Strain: Substituents at the 5 and 7 positions (e.g., methyl, phenyl) stabilize the 6H-tautomer over the 1H- or 4H-forms, preventing aromatization which is energetically unfavorable for this specific 7-membered system.
Electronic Push-Pull System
The molecule features a unique "push-pull" electronic structure:
-
Electron Withdrawal: The vicinal dicarbonitrile motif (
) at positions 2 and 3 strongly pulls electron density, activating the ring for nucleophilic attack or metal coordination. -
Imine Character: The
bonds at positions 5 and 7 provide imine character, facilitating condensation reactions.
Tautomerism
While the 6H-isomer is the kinetically and thermodynamically stable form for 5,7-disubstituted derivatives, the ring can theoretically exist in 1H or 4H forms. However, the presence of the
Part 3: Synthesis Protocols
The synthesis of 6H-1,4-diazepine-2,3-dicarbonitriles is a classic example of condensation chemistry utilizing the "DAMN" building block.
Primary Synthetic Route: The DAMN Condensation
Reaction Type: Schiff Base Condensation / Cyclodehydration Precursors: Diaminomaleodinitrile (DAMN) + 1,3-Diketone (e.g., Acetylacetone)
Experimental Protocol (Standardized)
This protocol describes the synthesis of 5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile .
Reagents:
-
Diaminomaleodinitrile (DAMN): 10 mmol
-
Acetylacetone (2,4-Pentanedione): 12 mmol
-
Solvent: Ethanol (Anhydrous) or Methanol
-
Catalyst: Glacial Acetic Acid (Catalytic amount) or
(for difficult substrates)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.08 g (10 mmol) of DAMN in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 1.2 mL (12 mmol) of acetylacetone dropwise. Add 3-4 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (SiO2, DCM:MeOH 95:5) is recommended; the starting DAMN spot will disappear.
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Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). The product typically precipitates as yellow crystals.
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Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted diketone.
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain analytical purity.
Yield: Typically 70–85%.
Visualization of Synthesis Pathway
The following diagram illustrates the condensation mechanism and subsequent macrocyclization potential.
Part 4: Reactivity & Applications
Precursor for Porphyrazines (Photosensitizers)
The most significant application of this molecule is as a building block for Diazepino-porphyrazines .
-
Mechanism: The nitrile groups at positions 2 and 3 undergo cyclotetramerization (often mixed with phthalonitrile) in the presence of metal salts (Mg, Zn, Lu).
-
Significance: The resulting macrocycles possess extended
-conjugation and bulky diazepine rings that prevent aggregation. This makes them ideal candidates for Photodynamic Therapy (PDT) , where aggregation usually quenches the generation of singlet oxygen.
Optical Materials
Recent studies have shown that 6H-1,4-diazepine-2,3-dicarbonitrile nanostructures exhibit tunable fluorescence.
-
Nanoparticles: Emission ~710 nm.[2]
-
Nanoribbons: Emission shifts to ~625 nm.[2]
-
Mechanism: The shift is attributed to changes in intermolecular
- stacking and charge distribution in the solid state, making them candidates for organic optoelectronic devices.
Biological Activity (Scaffold Level)
While the dicarbonitrile itself is an intermediate, the 1,4-diazepine core is a "privileged scaffold" in medicinal chemistry.[3]
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Bioactivity: Derivatives have shown potential as CNS agents (anxiolytic-like activity) and antimicrobial agents.
-
Toxicity: The presence of nitrile groups generally increases metabolic stability but requires careful handling due to potential cyanide release under extreme metabolic degradation (though the ring is generally stable).
Part 5: References
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Tarakanov, P. A., et al. (2016). "5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: synthesis, and experimental and theoretical evaluation." Organic & Biomolecular Chemistry.
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Zhang, X., et al. (2012). "Controllable synthesis of 6H-1,4-diazepine-2,3-dicarbonitrile nanocrystals and their optical properties." Journal of Nanoscience and Nanotechnology.
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Donzello, M. P., et al. (1999).[4] "Synthesis and properties of porphyrazines with annulated diazepine rings." Inorganic Chemistry. (Foundational text on Porphyrazine synthesis from diazepines).
-
Begland, R. W., et al. (1974).[4] "Hydrogen cyanide chemistry. 8. New chemistry of diaminomaleonitrile. Schiff bases and 1,4-diazepines." Journal of Organic Chemistry. (Original synthesis protocol).
